molecular formula C12H12ClNO2 B2430470 2-Chloro-6,7-dimethoxy-3-methylquinoline CAS No. 577967-81-8

2-Chloro-6,7-dimethoxy-3-methylquinoline

Cat. No.: B2430470
CAS No.: 577967-81-8
M. Wt: 237.68
InChI Key: GQKKWBQAXORHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-6,7-dimethoxy-3-methylquinoline” is a chemical compound with the molecular formula C12H12ClNO2 . It has a molecular weight of 237.69 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two functional groups, namely, chloro and methoxy groups, attached to it .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 237.69 .

Scientific Research Applications

Structural Analysis and Drug Development

A study conducted by Rizvi et al. (2008) focused on novel chalcones derived from 2-chloro-6-methylquinoline, which showed that the molecules of certain derivatives adopt slightly twisted conformations from coplanarity and are devoid of classical hydrogen bonds. This structural analysis provides insights into the correlation between molecular structures and intermolecular interactions, crucial for drug development Rizvi et al., 2008.

Synthesis of Quinoline Derivatives

Qu et al. (2006) described the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, which involved a process starting from vanillin, leading to the final product through various steps including methylation, nitration, oxidation, reduction, cyclization, and chlorination. The synthesis was notable for its mild conditions and suitability for industrial production Qu, 2006.

Antihypoxic Activity

Ukrainets et al. (2014) investigated the synthesis of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The resulting amides showed significant antihypoxic effects, highlighting their potential as antioxidants and warranting further pharmacological testing Ukrainets et al., 2014.

Cytotoxicity Studies

Lee et al. (2000) synthesized and evaluated the in vitro cytotoxicity of 2-alkylaminosubstituted quinoline derivatives against four human cancer cell lines, contributing valuable data to the field of cancer treatment and drug design Lee et al., 2000.

Structural and Cytotoxicity Analysis

Mansour et al. (2013) performed comprehensive structural studies on a 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile derivative, using various spectral methods and X-ray crystallography. The study also included cytotoxicity assays against different cancer cell lines, providing a multifaceted view of the compound's properties Mansour et al., 2013.

Scalable Synthesis and Industrial Applications

Zhong and Bulger (2011) reported a practical and scalable synthesis of 2-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, focusing on aspects like waste disposal and the use of electrophilic halogen sources. This research is significant for its practical applications in industrial settings Zhong & Bulger, 2011.

Antimicrobial Activity

Bawa et al. (2009) synthesized a series of 2-chloroquinoline-containing pyrazoline derivatives and screened them for their antimicrobial activity against various bacterial and fungal strains. The study provides valuable insights into the antimicrobial properties of these compounds Bawa et al., 2009.

Safety and Hazards

The safety information for “2-Chloro-6,7-dimethoxy-3-methylquinoline” indicates that it is a potentially hazardous substance. The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" .

Mechanism of Action

Properties

IUPAC Name

2-chloro-6,7-dimethoxy-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-4-8-5-10(15-2)11(16-3)6-9(8)14-12(7)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKKWBQAXORHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2N=C1Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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